molecular formula C15H16O5 B564535 cis-Methylkhellactone CAS No. 20107-13-5

cis-Methylkhellactone

Cat. No.: B564535
CAS No.: 20107-13-5
M. Wt: 276.288
InChI Key: MDDPVXHWOABQJQ-ZIAGYGMSSA-N
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Description

Cis-Methylkhellactone is a natural organic compound . It is a colorless crystalline solid with a unique aroma . It can dissolve in common organic solvents such as ethanol and ether . This compound has various uses and can be prepared in several ways, including extraction from natural plants or through chemical synthesis .


Synthesis Analysis

An asymmetric synthesis of a series of novel 4-methyl-(3’S,4’S)-cis-khellactone derivatives has been reported . Their structures were confirmed by 1H-NMR, 13C-NMR, and MS . The enantiomeric excesses (ee values) of the compounds were determined by Chiralpak AS-H chiral HPLC analysis .


Molecular Structure Analysis

The molecular formula of this compound is C15H16O5 . It has a molecular weight of 276.28 g/mol .


Chemical Reactions Analysis

A molecular simulation tracked the binding between cis-khellactone and the catalytic site in sEH, while molecular docking confirmed that hydroxyl and ketone groups of cis-khellactone maintained hydrogen bonds between Gln384 and Tyr383, respectively, and π–π interactions with Trp336 .


Physical and Chemical Properties Analysis

This compound is a powder in appearance . It has a molecular weight of 276.28 g/mol . It can dissolve in common organic solvents such as ethanol and ether .

Scientific Research Applications

Spectroscopic Analysis and Structural Determination

The application of cis-Methylkhellactone in spectroscopic analysis is highlighted by its use in establishing stereochemical criteria. Macias et al. (1989) report the use of 13C NMR data of several khellactone derivatives, including this compound, to establish the relative configuration at specific carbon atoms in these compounds. This study contributes significantly to the field of magnetic resonance in chemistry, particularly in the structural determination of complex organic molecules (Macias et al., 1989).

Isolation and Structure Elucidation in Natural Products

Kil et al. (2016) isolated this compound from the aerial parts of Angelica keiskei, demonstrating its presence in natural products. The study involved elucidating the structures of various compounds, including this compound, through spectroscopic data analysis. This research contributes to the field of natural product chemistry and helps in understanding the chemical composition of medicinal plants (Kil et al., 2016).

Photophysical Parameters in Solar Energy Applications

In renewable energy research, the study of cis and trans isomers, including compounds like this compound, plays a crucial role. Taleb et al. (2005) investigated the photophysical parameters of the dye DCM dissolved in methylene chloride, which involved studying cis and trans isomers. This research contributes to the development of low-cost luminescent solar concentrators, a significant advancement in the field of renewable energy (Taleb et al., 2005).

Properties

IUPAC Name

(9R,10R)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDPVXHWOABQJQ-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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